molecular formula C8H8N2S B1361900 2-Methylbenzo[d]thiazol-6-amine CAS No. 2941-62-0

2-Methylbenzo[d]thiazol-6-amine

Cat. No.: B1361900
CAS No.: 2941-62-0
M. Wt: 164.23 g/mol
InChI Key: HFUJOSYKJMNSFQ-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazol-6-amine is a heterocyclic aromatic amine with a benzothiazole core structure. This compound is known for its diverse biological activities and is used in various fields of scientific research. The benzothiazole ring system is a common scaffold in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzo[d]thiazol-6-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-Aminothiophenol and methyl isothiocyanate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-Methylbenzo[d]thiazol-6-amine can be compared with other benzothiazole derivatives:

Properties

IUPAC Name

2-methyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUJOSYKJMNSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354070
Record name 2-methylbenzo[d]thiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-62-0
Record name 2-methylbenzo[d]thiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzothiazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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